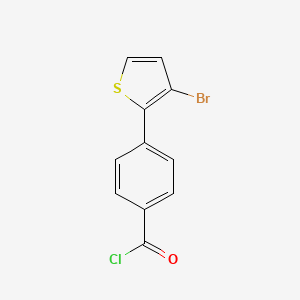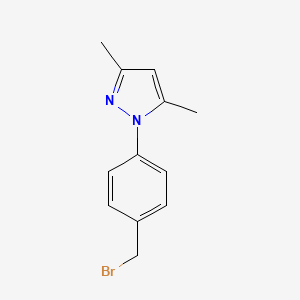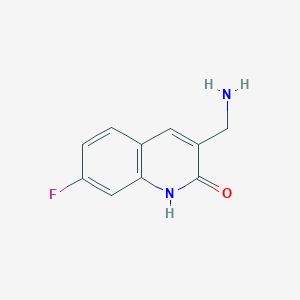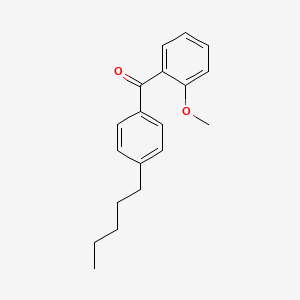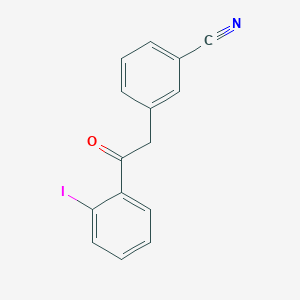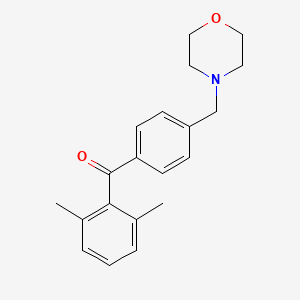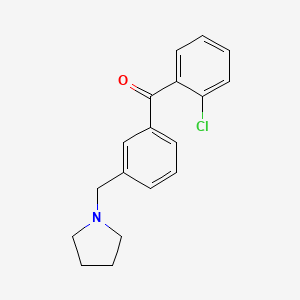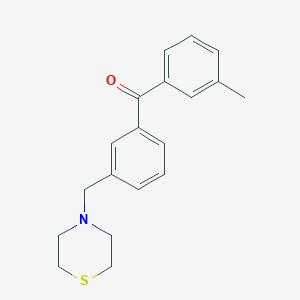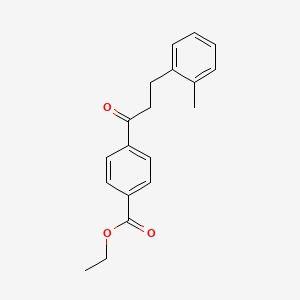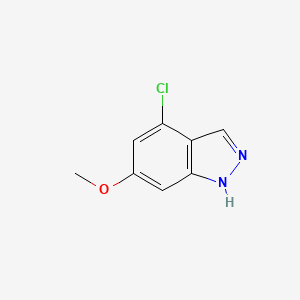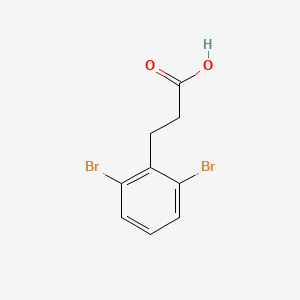
Cycliramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycliramine is a cyclic amine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is a member of the broader class of cyclic amines, which are known for their diverse biological activities and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycliramine can be synthesized through several methods, including the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method allows for the formation of five-, six-, and seven-membered cyclic amines in good to excellent yields. Another approach involves the use of microwave heating to enable a Borrowing Hydrogen strategy, forming C-N bonds from alcohols and amines without the need for solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts such as Cp*Ir complexes and microwave-assisted synthesis are common due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cycliramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding cyclic imines.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclic imines, reduced amine derivatives, and substituted this compound compounds .
Scientific Research Applications
Cycliramine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cycliramine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its central anticholinergic properties are partially responsible for its effects, including the depression of labyrinth excitability and vestibular stimulation .
Comparison with Similar Compounds
Cycliramine can be compared with other cyclic amines such as pyrrolidine, piperidine, and morpholine. These compounds share similar structural features but differ in their chemical reactivity and biological activities . For example:
Pyrrolidine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Piperidine: Widely used in the production of pharmaceuticals and as a solvent in organic synthesis.
Morpholine: Utilized in the manufacture of rubber chemicals, corrosion inhibitors, and pharmaceuticals.
This compound’s uniqueness lies in its specific chemical properties and the range of applications it offers, making it a valuable compound in both research and industry .
Properties
CAS No. |
47128-12-1 |
|---|---|
Molecular Formula |
C18H19ClN2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-(1-methylpiperidin-4-ylidene)methyl]pyridine |
InChI |
InChI=1S/C18H19ClN2/c1-21-12-9-15(10-13-21)18(17-4-2-3-11-20-17)14-5-7-16(19)8-6-14/h2-8,11H,9-10,12-13H2,1H3 |
InChI Key |
HZNVLDCWAVIXRK-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1 |
Canonical SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


